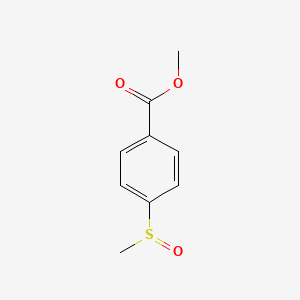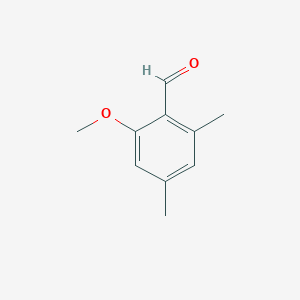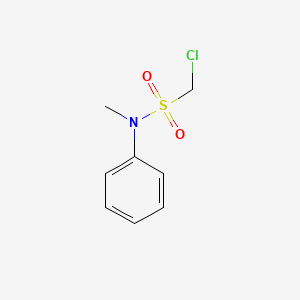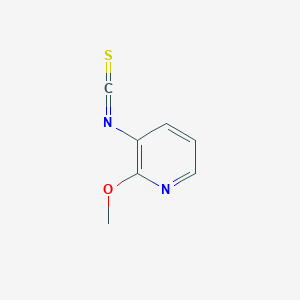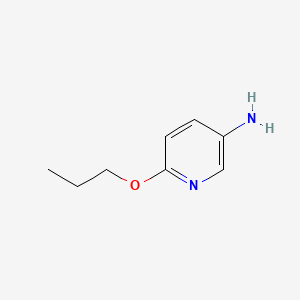
Heptamethyltrisiloxan-3-ol
Übersicht
Beschreibung
Heptamethyltrisiloxan-3-ol, also known as 1,1,1,3,5,5,5-Heptamethyltrisiloxane, is a chemical compound with the molecular formula C7H22O2Si3 . It has a molecular weight of 222.5049 . It is also known by other names such as Bis(trimethylsiloxy)methylsilane and Trisiloxane . It can be used for the aromatic C-H silylation of arenes in the presence of a platinum complex catalyst .
Synthesis Analysis
The trisiloxane polyether surfactant (3-[3-(hydroxy)(polyethoxy)propyl]-1,1,1,3,5,5,5-heptamethyltrisiloxane) was successfully synthesized by a hydrosilylation reaction in the presence of Karstedt catalyst .Molecular Structure Analysis
The molecular structure of Heptamethyltrisiloxan-3-ol can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Heptamethyltrisiloxan-3-ol can be used for the platinum-catalyzed aromatic C-H silylation of arenes . The vibrational and molecular orbital information of this compound is based on data derived from quantum chemical computations under DFT (Density Functional Theory) in conjunction with prediction methods based upon advanced modeling approaches .Physical And Chemical Properties Analysis
Heptamethyltrisiloxan-3-ol has a molecular weight of 222.5049 . It has a density of 0.819 g/mL at 25 °C . The boiling point is 142 °C . It is insoluble in water but miscible with acetone, ethanol, and diethyl ether .Wissenschaftliche Forschungsanwendungen
1. Agricultural Synergistic Agent
Heptamethyltrisiloxan-3-ol has been successfully synthesized for use as an agricultural synergistic agent. The study by (Xie et al., 2018) demonstrated that a compound synthesized from heptamethyltrisiloxan-3-ol, in combination with a chitosan modified Pt/SiO2 catalyst, significantly improved the activity and performance of a commonly used herbicide.
2. Plant Cell and Tissue Culture
Heptamethyltrisiloxan-3-ol, modified by polyalkylene oxide, was used as a detergent in agrobacterial-mediated transformation in plant cell and tissue culture. (Skaptsov et al., 2016) found that this modification led to a significant difference in the expression of a reporter gene, suggesting its potential in enhancing genetic transformation efficiency.
3. Reaction Kinetics and Catalysis
Research by (Grzelka et al., 2002) studied the kinetics of reactions involving oligosiloxanols like heptamethyltrisiloxan-3-ol. This research is crucial for understanding reaction mechanisms in organic chemistry and has implications for various industrial processes.
4. Surface Property Enhancement in Materials
Heptamethyltrisiloxan-3-ol has been used to enhance surface properties in various materials. (Zeng & Zheng, 2007) synthesized an organic-inorganic amphiphile using heptamethyltrisiloxan-3-ol that significantly improved the surface hydrophobicity of epoxy resin composites.
5. Surfactant Synthesis
Research conducted by (Wang et al., 2009) focused on synthesizing nonionic surfactants from heptamethyltrisiloxan-3-ol. These surfactants exhibited excellent surface activity and wetting ability, which can be applied in various industrial and consumer products.
6. Enhancement of Material Properties
Studies such as those by (Xia et al., 2019) have shown that heptamethyltrisiloxan-3-ol can be used to improve the wettability and antiprotein adsorption properties of materials like PDMS (Polydimethylsiloxane), suggesting applications in biomedical fields.
Safety and Hazards
Heptamethyltrisiloxan-3-ol is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Eigenschaften
IUPAC Name |
hydroxy-methyl-bis(trimethylsilyloxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H22O3Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h8H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBSVDGQLLYFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(O)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22O3Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563483 | |
| Record name | Heptamethyltrisiloxan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5272-21-9 | |
| Record name | Heptamethyltrisiloxan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





